2-Amino-5-chloro-4-methylthiazole
Overview
Description
“2-Amino-5-chloro-4-methylthiazole” is a chemical compound with the empirical formula C4H5ClN2S . It is a solid substance and its CAS number is 5316-76-7 .
Synthesis Analysis
There are several synthetic pathways for 2-aminothiazole-based compounds, including 2-Amino-5-chloro-4-methylthiazole . The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .
Molecular Structure Analysis
The molecular weight of “2-Amino-5-chloro-4-methylthiazole” is 148.61 . The SMILES string representation of this compound is NC1=NC©=C(Cl)S1 .
Physical And Chemical Properties Analysis
“2-Amino-5-chloro-4-methylthiazole” is a solid substance . Its molecular weight is 148.61 , and its empirical formula is C4H5ClN2S .
Scientific Research Applications
1. Anticancer Drug Discovery
- Application : 2-aminothiazole derivatives have been investigated as potential anticancer drugs. They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold. The specific methods of application or experimental procedures would depend on the specific derivative being investigated .
- Results : Some clinically applied anticancer drugs, such as dasatinib and alpelisib, contain a 2-aminothiazole scaffold. These drugs have shown promising results in clinical trials .
2. Antimicrobial Activity
- Application : Novel 2-Amino-4-Methylthiazole analogs have been developed to combat Gram-positive and Gram-negative bacterial and fungal infections .
- Methods : The development of these analogs involves a three-step reaction encompassing a hydrazine-1-carboximidamide motif .
- Results : The specific results or outcomes would depend on the specific analog being investigated .
3. Photochemistry
- Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
- Methods : The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
- Results : The study found that when the AMT/Ar matrices were exposed to 265 nm selective irradiation, several photoproducts were produced by a cleavage of the CS–CN bond together with hydrogen atom migration .
4. Drug Development
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
- Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold .
- Results : Various 2-aminothiazole-based derivatives have been developed as medical drugs .
5. Photochemistry
- Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
- Methods : The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
- Results : The study found that when the AMT/Ar matrices were exposed to 265 nm selective irradiation, several photoproducts were produced by a cleavage of the CS–CN bond together with hydrogen atom migration .
6. Drug Development
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
- Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold .
- Results : Various 2-aminothiazole-based derivatives have been developed as medical drugs .
Future Directions
2-Aminothiazole-based compounds, including “2-Amino-5-chloro-4-methylthiazole”, have shown promise in various areas of drug development due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthetic pathways .
properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUCTHNAXSTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650079 | |
Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-4-methylthiazole | |
CAS RN |
5316-76-7 | |
Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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